Lindelofine

Vue d'ensemble

Description

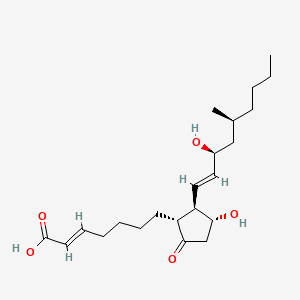

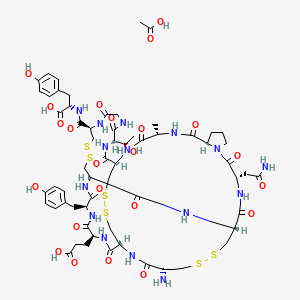

Lindelofine is a natural product found in Gastrocotyle hispida and Amsinckia spectabilis . It belongs to the class of pyrrolizidine alkaloids (PAs), which are natural products and their close structural analogues that contain the pyrrolizidine motif .

Synthesis Analysis

The synthesis of Lindelofine involves complex chemical reactions. A general methodology for the synthesis of 2,3-cis-disubstituted pyrrolidines was applied to the synthesis of racemic isoretronecanol . The reduction of disulfide bonds of both peptides takes place in the small intestine, where subsequently, they are proteolyzed and degraded into smaller peptides and naturally occurring amino acids .Molecular Structure Analysis

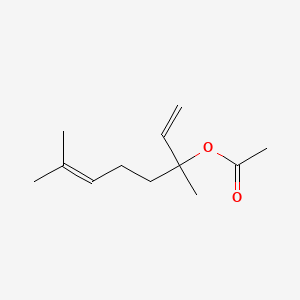

The molecular formula of Lindelofine is C15H27NO4 . Its molecular weight is 285.38 g/mol . The absolute configuration of Lindelofine was established by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lindelofine are complex. For example, the so-formed iodide cyclised under the reaction conditions with loss of the N-α-methyl-PMB group providing pyrrolidine .Physical And Chemical Properties Analysis

Lindelofine is a powder . Its molecular weight is 285.38 g/mol, and it has a computed XLogP3-AA value of 1.4 .Applications De Recherche Scientifique

Biological Activity

Pyrrolizidine alkaloids, including Lindelofine, have been studied for their biological activity . This includes their occurrence, metabolism, toxicity, and bioactivity. These compounds have been found in various plants and their biological activity can vary greatly depending on their structure and concentration.

Antioxidant Activity

Lindelofine has been identified for its potential antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This makes Lindelofine a potential candidate for further research in the development of antioxidant therapies.

Cytotoxicity

Research has also been conducted into the cytotoxic properties of Lindelofine . Cytotoxic compounds are toxic to cells, so they can potentially be used in treatments to kill cancer cells or cells infected with viruses. However, more research is needed to fully understand the potential applications of Lindelofine in this area.

Chemical Synthesis

The chemical synthesis of pyrrolizidine alkaloids, including Lindelofine, is a significant area of research . Understanding how these compounds are synthesized can lead to the development of new methods for producing them in the lab, which could have applications in various fields, including medicine and agriculture.

Environmental Impact

The environmental impact of pyrrolizidine alkaloids, including Lindelofine, is another area of study . These compounds can be found in various plants, and their presence can have effects on the surrounding environment and ecosystems.

Safety And Hazards

Propriétés

IUPAC Name |

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-COMQUAJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197596 | |

| Record name | Lindelofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lindelofine | |

CAS RN |

487-99-0 | |

| Record name | Lindelofine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindelofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINDELOFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZD4M8S1R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Lindelofine and what is known about its occurrence in nature?

A1: Lindelofine is a pyrrolizidine alkaloid (PA) commonly found in plants belonging to the Boraginaceae family. Its chemical structure consists of a heliotridane ring system with an esterified (+)-trachelanthic acid moiety. Lindelofine has been identified in various Rindera species, including Rindera umbellata [, , ] and Rindera oblongifolia [], as well as in Eupatorium stoechadosmum []. Notably, lindelofine was first isolated from Lindelofia anchusoides [].

Q2: Has Lindelofine shown any promising biological activity?

A2: While research on Lindelofine's bioactivity is ongoing, one study explored its potential as an antibiofilm agent. The research demonstrated that Lindelofine significantly inhibits the formation of biofilms by Candida albicans and Streptococcus mutans in mixed species cultures []. This finding suggests possible applications in managing oral health issues related to biofilm formation.

Q3: Are there established methods for isolating and analyzing Lindelofine from plant sources?

A4: Researchers have successfully optimized a procedure for isolating pyrrolizidine alkaloids, including Lindelofine, from Rindera umbellata []. The method employs a specific sequence of acid extraction using sulfuric acid, followed by alkaline extraction with dichloromethane, achieving optimal yields for six different PAs, including Lindelofine. This procedure proves valuable for preparing plant samples for Gas Chromatography and Liquid Chromatography analyses of PAs.

Q4: What are the potential toxicological concerns associated with Lindelofine?

A6: While specific toxicity data for Lindelofine might be limited, it's crucial to acknowledge that pyrrolizidine alkaloids, as a class, are known for their hepatotoxic potential [, ]. Therefore, careful consideration and thorough toxicological assessments are crucial when studying and potentially utilizing Lindelofine or other PAs in various applications.

Q5: Are there any ongoing efforts to develop analytical methods for quantifying Lindelofine?

A7: While the provided abstracts do not offer specific details on analytical method development for quantifying Lindelofine, they highlight the use of techniques like GC-MS/FID for detecting and analyzing PAs [, ]. Further research focusing on developing and validating precise and sensitive analytical methods for quantifying Lindelofine in various matrices, such as plant materials or biological samples, is crucial to advance its research and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.